molecular formula C23H20Cl2N6O2 B2800238 1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 886907-46-6

1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2800238
CAS RN: 886907-46-6
M. Wt: 483.35
InChI Key: BHUUHQKNFLEANW-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of nitrogen-containing heterocycle and is one of the two types of nitrogen-containing bioheterocycles called nucleobases, which, along with deoxyribose or ribose sugars, form nucleotides . These nucleotides are the basic building blocks of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has two 4-chlorobenzyl groups attached, as well as two methyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives can undergo a variety of reactions. These can include further substitutions on the purine ring, as well as reactions at the benzyl and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chlorobenzyl groups in this compound could increase its lipophilicity compared to purine itself .

Scientific Research Applications

Cancer Therapy: Iron Chelation

Iron chelators have gained attention as potential cancer therapeutics due to cancer cells’ increased avidity for iron. In this context, derivatives of 1,2,4-triazino[5,6-b]indole were designed and synthesized. Specifically, a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives with a pyridinocycloalkyl moiety were developed based on the structure of the iron chelator VLX600 . Among these compounds, 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with low cytotoxicity against normal cells. Notably, 3k selectively bound to ferrous ions and induced apoptosis via the mitochondria pathway, making it a promising lead compound for cancer treatment .

Antimicrobial Properties

Some novel derivatives of 1,2,4-triazol-3-one were synthesized, including those bearing a pyridazinocycloalkyl moiety. These compounds exhibited antimicrobial activity, which could be explored further for potential therapeutic applications .

Anticancer Activity

Researchers have been investigating polyheterocyclic compounds derived from 1,2,4-triazino[5,6-b]indole . These compounds, including 1-amino[1,2,4]triazino[3’,4’:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile , are being evaluated for their anticancer properties. Understanding how the size of these molecules impacts their activity may provide valuable insights for future drug development .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many biologically active purine derivatives act by mimicking the natural purine bases in DNA/RNA or in cellular signaling .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. As a general rule, handling of chemical compounds should always be done using appropriate safety measures to prevent exposure .

Future Directions

The study of purine derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, or use it as a starting point for the synthesis of new derivatives .

properties

IUPAC Name

1,7-bis[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-5-9-18(25)10-6-16)28(2)23(33)30(21(19)32)12-15-3-7-17(24)8-4-15/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUHQKNFLEANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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